molecular formula C8H14Cl2N2O2 B11764318 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride

Cat. No.: B11764318
M. Wt: 241.11 g/mol
InChI Key: ZMCCYRPYHRMYSM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an aminomethyl group, a hydroxymethyl group, and a methyl group attached to a pyridinone ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloromethyl-3-methylpyridine with formaldehyde and ammonia, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The aminomethyl group can be reduced to a primary amine.

    Substitution: The chlorine atoms in the dihydrochloride form can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)-4-carboxy-6-methylpyridin-2(1H)-one.

    Reduction: Formation of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one.

    Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-4-(hydroxymethyl)pyridine
  • 4-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
  • 3-(Aminomethyl)-6-methylpyridin-2(1H)-one

Uniqueness

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one dihydrochloride is unique due to the presence of both aminomethyl and hydroxymethyl groups on the same pyridinone ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

3-(aminomethyl)-4-(hydroxymethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-2-6(4-11)7(3-9)8(12)10-5;;/h2,11H,3-4,9H2,1H3,(H,10,12);2*1H

InChI Key

ZMCCYRPYHRMYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)CO.Cl.Cl

Origin of Product

United States

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